molecular formula C11H10N4S B8779005 3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile CAS No. 133863-83-9

3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile

Katalognummer: B8779005
CAS-Nummer: 133863-83-9
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: HZOMDWSRXZICHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring substituted with an amino group, a carbonitrile group, and a phenylmethylthio group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes, which are then converted into the desired compound in a basic medium . Another method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide as a recyclable catalyst in water . This method is environmentally friendly and provides high yields of the product.

Industrial Production Methods

Industrial production of this compound typically involves multi-component reactions (MCRs) due to their efficiency and high yield. The use of heterogeneous catalysts, such as alumina–silica-supported manganese dioxide, is preferred for large-scale production as it simplifies the purification process and reduces environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted pyrazole derivatives .

Wirkmechanismus

The mechanism of action of 3-Amino-5-(benzylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological activities. The phenylmethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

133863-83-9

Molekularformel

C11H10N4S

Molekulargewicht

230.29 g/mol

IUPAC-Name

5-amino-3-benzylsulfanyl-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C11H10N4S/c12-6-9-10(13)14-15-11(9)16-7-8-4-2-1-3-5-8/h1-5H,7H2,(H3,13,14,15)

InChI-Schlüssel

HZOMDWSRXZICHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=NNC(=C2C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.